molecular formula C14H23N5OS B5770366 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine

1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine

Cat. No. B5770366
M. Wt: 309.43 g/mol
InChI Key: DLOFSQQMCIFEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine, also known as CPTP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. CPTP belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is not fully understood, but it has been reported to act on multiple targets in cells. 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. Additionally, 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine can inhibit cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine can reduce tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in different disease models and explore its potential as a therapeutic agent. Additionally, the development of 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine derivatives with improved pharmacological properties may also be a future direction for research.

Synthesis Methods

The synthesis of 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine involves the reaction of piperidine with 1-cyclohexyl-1H-tetrazol-5-thiol, followed by acetylation with acetic anhydride. The resulting product is purified using column chromatography. This method has been reported to yield high purity and high yield of 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine.

Scientific Research Applications

1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been reported to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5OS/c20-13(18-9-5-2-6-10-18)11-21-14-15-16-17-19(14)12-7-3-1-4-8-12/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOFSQQMCIFEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone

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